5-Phenylrubicene
Description
5-Phenylrubicene is a polycyclic aromatic hydrocarbon (PAH) derivative of rubicene, a fused aromatic system structurally analogous to pentacene but with a distinct arrangement of benzene rings. The substitution of a phenyl group at the 5-position of the rubicene core modifies its electronic and physicochemical properties, making it relevant for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and semiconductors.
Properties
CAS No. |
922184-94-9 |
|---|---|
Molecular Formula |
C32H18 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
5-phenylrubicene |
InChI |
InChI=1S/C32H18/c1-2-8-19(9-3-1)20-16-17-25-28(18-20)24-13-7-15-26-29-22-11-5-4-10-21(22)23-12-6-14-27(30(23)29)32(25)31(24)26/h1-18H |
InChI Key |
NAHUDMYFQQGWAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C5C3=CC=CC5=C6C7=CC=CC=C7C8=C6C4=CC=C8 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylrubicene typically involves a multi-step process. One common method includes the Suzuki cross-coupling reaction followed by a Scholl reaction. The Suzuki reaction involves the coupling of a phenylboronic acid with a halogenated rubicene derivative in the presence of a palladium catalyst and a base. The Scholl reaction then cyclizes the intermediate to form the final product .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 5-Phenylrubicene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinones or other oxygenated derivatives.
Reduction: Formation of hydrogenated rubicene derivatives.
Substitution: Formation of halogenated or other substituted rubicene derivatives.
Scientific Research Applications
5-Phenylrubicene has several applications in scientific research:
Optoelectronics: Due to its unique electronic properties, it is used in organic field-effect transistors (OFETs) and organic solar cells (OSCs).
Sensors: Its fluorescence properties make it suitable for use in chemical sensors.
Lithium Batteries: It is used as a component in the development of high-performance lithium batteries.
Supramolecular Chemistry:
Mechanism of Action
The mechanism of action of 5-Phenylrubicene involves its interaction with various molecular targets and pathways. In optoelectronic applications, its planar π-orbital surface facilitates increased intermolecular electronic coupling, enhancing its electronic properties. In sensors, its fluorescence properties are utilized for detecting specific analytes through changes in fluorescence intensity .
Comparison with Similar Compounds
Key Observations:
- Substituent Position: Mono-substitution (e.g., 5-phenyl) preserves conjugation length better than bis-substitution (e.g., 5,12-bis-phenoxyphenyl), which may disrupt π-electron delocalization but enhance solubility .
- Thermal Stability : Bis-substituted derivatives exhibit higher thermal stability due to increased molecular rigidity and steric protection of the core .
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